molecular formula C18H19FN2O3S B8733742 N-(4-fluorophenyl)-3-(piperidine-1-sulfonyl)benzamide

N-(4-fluorophenyl)-3-(piperidine-1-sulfonyl)benzamide

Cat. No. B8733742
M. Wt: 362.4 g/mol
InChI Key: QVTXIJMKIJCYDM-UHFFFAOYSA-N
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Patent
US08420823B2

Procedure details

4-Fluoroaniline (41 mg), pyridine (0.06 mL) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (107 mg) were added in that order to a DMF (2.0 mL) solution of 3-(piperidin-1-ylsulfonyl)benzoic acid (100 mg), and stirred at room temperature for 14 hours. Ethyl acetate was added to the reaction liquid, washed twice with 2 M hydrochloric acid, and dried with sodium sulfate. The drying agent was removed through filtration, and the solvent was evaporated off. The residue was purified through silica gel column chromatography (ethyl acetate/hexane=from 5% to 50%, gradient) to give the entitled compound (87 mg, 65%) as a white crystal.
Quantity
41 mg
Type
reactant
Reaction Step One
Quantity
0.06 mL
Type
reactant
Reaction Step One
Quantity
107 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
65%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.N1C=CC=CC=1.Cl.CN(C)CCCN=C=NCC.[N:27]1([S:33]([C:36]2[CH:37]=[C:38]([CH:42]=[CH:43][CH:44]=2)[C:39](O)=[O:40])(=[O:35])=[O:34])[CH2:32][CH2:31][CH2:30][CH2:29][CH2:28]1>C(OCC)(=O)C.CN(C=O)C>[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][C:39](=[O:40])[C:38]2[CH:42]=[CH:43][CH:44]=[C:36]([S:33]([N:27]3[CH2:32][CH2:31][CH2:30][CH2:29][CH2:28]3)(=[O:35])=[O:34])[CH:37]=2)=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
41 mg
Type
reactant
Smiles
FC1=CC=C(N)C=C1
Name
Quantity
0.06 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
107 mg
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
100 mg
Type
reactant
Smiles
N1(CCCCC1)S(=O)(=O)C=1C=C(C(=O)O)C=CC1
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed twice with 2 M hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
The drying agent was removed through filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated off
CUSTOM
Type
CUSTOM
Details
The residue was purified through silica gel column chromatography (ethyl acetate/hexane=from 5% to 50%, gradient)

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)NC(C1=CC(=CC=C1)S(=O)(=O)N1CCCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 87 mg
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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